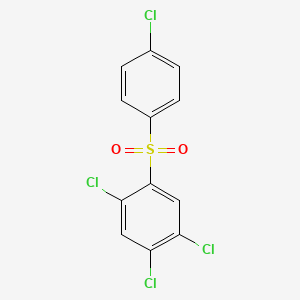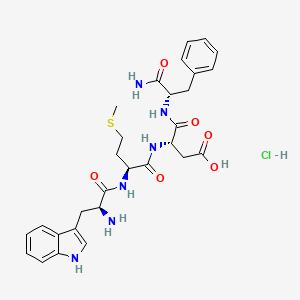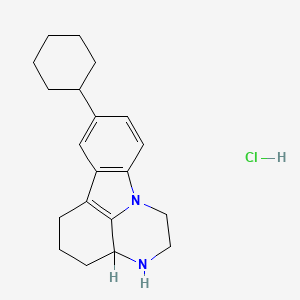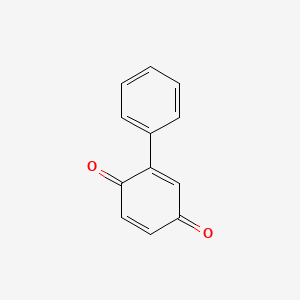
Masupirdine
概要
説明
この化合物は、主にアルツハイマー病や統合失調症などの認知障害の治療における潜在的な治療効果について研究されています . SUVN-502 は、高い受容体親和性と選択性を特徴とするため、さらなる研究開発の有望な候補となっています .
2. 製法
SUVN-502 の合成には、コア構造の形成とそれに続く官能基化など、いくつかの重要なステップが含まれます反応条件には、多くの場合、目的化合物の形成を促進するための特定の試薬や触媒の使用が含まれます .
SUVN-502 の工業的生産方法は、高収率と高純度を確保するように設計されています。これらの方法には、温度、圧力、溶媒の選択などの反応条件を最適化して、効率を最大化し、副生成物を最小限に抑えることが含まれます。 クロマトグラフィーなどの高度な精製技術の使用も、医薬品用途に必要な純度レベルを実現するために一般的です .
3. 化学反応の分析
SUVN-502 は、次のようなさまざまな化学反応を起こします。
還元: この反応は、水素の添加または酸素の除去に関与し、一般的に水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて行われます。
置換: この反応は、ある官能基を別の官能基で置き換えることに関与し、多くの場合、触媒または特定の試薬によって促進されます。
これらの反応で一般的に使用される試薬や条件には、反応の特定の要件に基づいて選択される酸、塩基、溶媒、触媒などがあります。 これらの反応から生成される主な生成物は、置換基の性質と用いられる反応条件によって異なります .
4. 科学研究における用途
化学: 選択的 5-HT6 受容体アンタゴニストとして、SUVN-502 は、さまざまな生化学経路におけるセロトニン受容体の役割を研究するための貴重なツールとして役立ちます。
生物学: この化合物は、神経伝達物質レベルを調節する能力により、認知機能と神経変性疾患の基礎となるメカニズムを調査するための有用な薬剤となります。
医学: SUVN-502 は、アルツハイマー病と統合失調症の治療における臨床試験で有望な結果を示しており、認知機能の改善と行動症状の軽減における潜在的な利点をもたらします
準備方法
The synthesis of SUVN-502 involves several key steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the target compound .
Industrial production methods for SUVN-502 are designed to ensure high yield and purity. These methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels for pharmaceutical applications .
化学反応の分析
SUVN-502 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that are chosen based on the specific requirements of the reaction. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed .
科学的研究の応用
Chemistry: As a selective 5-HT6 receptor antagonist, SUVN-502 serves as a valuable tool for studying the role of serotonin receptors in various biochemical pathways.
Biology: The compound’s ability to modulate neurotransmitter levels makes it a useful agent for investigating the mechanisms underlying cognitive functions and neurodegenerative diseases.
Medicine: SUVN-502 has shown promise in clinical trials for the treatment of Alzheimer’s disease and schizophrenia, offering potential benefits in improving cognitive function and reducing behavioral symptoms
作用機序
SUVN-502 は、セロトニン受容体サブタイプ 6 (5-HT6) を選択的に拮抗することでその効果を発揮します。この受容体は、主に中枢神経系に発現し、神経伝達物質の放出、認知、記憶の調節に関与しています。 5-HT6 受容体を阻害することにより、SUVN-502 は、認知機能に不可欠なアセチルコリンやグルタミン酸などの神経伝達物質のレベルを調節します . この化合物のコリン作動性およびグルタミン酸作動性神経伝達を強化する能力は、その認知促進効果の基礎と考えられています .
類似化合物との比較
SUVN-502 は、5-HT6 受容体に対する高い選択性と親和性を有するため、他の 5-HT6 アンタゴニストとは異なります。類似化合物には以下のようなものがあります。
イダロピリジン: アルツハイマー病の治療における潜在的な可能性について研究されている、別の 5-HT6 受容体アンタゴニスト。
SB-742457: 同様の治療用途を持つ、選択的な 5-HT6 受容体アンタゴニスト。
Lu AE58054: 5-HT6 受容体を標的とし、認知機能への影響について研究されている化合物。
これらの化合物と比較して、SUVN-502 は、優れた薬物動態特性と好ましい安全性プロファイルを有することが示されており、さらなる開発のための有望な候補となっています .
特性
IUPAC Name |
1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCYPEHWIZXYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701205-60-9 | |
| Record name | SUVN-502 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701205609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUVN-502 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MASUPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ281AO3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1682773.png)

